Oral Bioavailability Versus High-Affinity Comparator SW033291: Enabling Non-Invasive Dosing
15-Pgdh-IN-1 demonstrates oral bioavailability (F = 63% in CD1 mice), whereas the high-affinity comparator SW033291 (Ki = 0.1 nM) is not reported to be orally bioavailable and exhibits high lipophilicity (cLogP = 5.8) associated with low aqueous solubility [1][2]. This differential pharmacokinetic profile determines route-of-administration feasibility for in vivo studies.
| Evidence Dimension | Oral bioavailability and physicochemical properties |
|---|---|
| Target Compound Data | Oral bioavailability (F) = 63% in CD1 mice; aqueous solubility not reported |
| Comparator Or Baseline | SW033291: cLogP = 5.8 (high lipophilicity); low aqueous solubility; oral bioavailability not reported |
| Quantified Difference | 63% oral bioavailability for 15-Pgdh-IN-1 vs unreported/absent oral bioavailability for SW033291 |
| Conditions | CD1 female mice; 5-10 mg/kg oral dosing vs intraperitoneal administration |
Why This Matters
Oral bioavailability enables non-invasive, repeated dosing in chronic disease models, whereas SW033291's low solubility restricts its use to parenteral routes or requires formulation optimization for oral studies.
- [1] Bin Hu, et al. Orally Bioavailable Quinoxaline Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) Promote Tissue Repair and Regeneration. J Med Chem. 2022 Nov 2. View Source
- [2] Antczak MI, et al. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. J Med Chem. 2017 Apr 25;60(9):3979–4001. View Source
